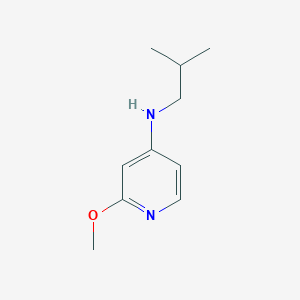

2-methoxy-N-(2-methylpropyl)pyridin-4-amine

Beschreibung

2-Methoxy-N-(2-methylpropyl)pyridin-4-amine is a pyridine derivative featuring a methoxy group at the 2-position and an N-(2-methylpropyl)amine substituent at the 4-position. Its molecular formula is C₁₀H₁₅N₂O, with a calculated molecular weight of 179.24 g/mol. This compound is commercially available as a synthetic building block for organic and bioorganic chemistry, particularly in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

2-methoxy-N-(2-methylpropyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8(2)7-12-9-4-5-11-10(6-9)13-3/h4-6,8H,7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNPRRURFJVMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine as the core structure.

Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

N-Alkylation: The N-(2-methylpropyl) group is introduced at the 4-position through an alkylation reaction. This involves the use of an alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions due to its amine and methoxy functional groups.

Table 1: Substitution Reactions and Conditions

-

Key Findings :

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions, moderated by substituents.

Table 2: EAS Reactivity and Regioselectivity

-

Mechanistic Notes :

Oxidation and Reduction

Redox reactions primarily involve the amine and methoxy groups.

Table 3: Oxidation/Reduction Pathways

-

Challenges :

Coordination Chemistry

The amine group acts as a ligand in metal complexes, relevant to medicinal chemistry applications.

Table 4: Metal Coordination Studies

| Metal Ion | Ligand Binding Site | Complex Structure | Applications | References |

|---|---|---|---|---|

| Cu(II) | Pyridine N, amine N | Square-planar geometry | Catalytic or antimicrobial studies | |

| Pd(II) | Amine N | Pd-N σ-complexes | Cross-coupling catalysis |

-

Insights :

-

Bidentate coordination is possible via pyridine and amine nitrogen atoms.

-

Complexes exhibit potential in catalytic and biochemical assays.

-

Mechanistic Studies

Reaction pathways for this compound are influenced by electronic and steric factors:

Key Mechanistic Observations:

-

Nucleophilic Aromatic Substitution (SNAr) :

-

Steric Effects :

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

Recent studies have highlighted the potential of pyridine derivatives, including 2-methoxy-N-(2-methylpropyl)pyridin-4-amine, as effective kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including cell proliferation and metabolism. Inhibiting these enzymes can have therapeutic effects on diseases characterized by aberrant kinase activity, such as cancer.

-

Synthesis and Evaluation : The synthesis of fused pyrimidine cores, including derivatives of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine, has shown promise in reaching low nanomolar IC50 values against cyclin-dependent kinase 2 (CDK2) in biochemical assays .

Compound CDK2 IC50 (µM) 2-Methoxy-N-(2-methylpropyl)pyridin-4-amine <0.05 Other derivatives Varies

Treatment of Cystic Fibrosis

The compound has been explored as part of a broader category of pyridine derivatives used to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR). The restoration of CFTR function is crucial for treating cystic fibrosis, a genetic disorder affecting the lungs and digestive system.

- Mechanism of Action : Compounds that improve CFTR function can help alleviate symptoms associated with the disease by restoring chloride ion transport across epithelial cells .

Case Study 1: Kinase Inhibitor Development

A series of synthesized compounds based on the pyridine scaffold demonstrated significant inhibitory activity against various kinases. The research focused on optimizing the structure to enhance potency and selectivity:

- Objective : To evaluate the inhibitory effects on CDK2.

- Results : Several derivatives exhibited IC50 values below 0.05 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Cystic Fibrosis Therapeutics

Another study investigated the efficacy of pyridine derivatives in improving CFTR function:

Wirkmechanismus

The mechanism of action of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine involves its interaction with specific molecular targets. The methoxy group and the N-(2-methylpropyl) substituent play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Core Structure and Reactivity

- Pyridine vs. In contrast, the imidazolidine core in isocarbamid is saturated, favoring conformational flexibility and hydrogen bonding, critical for pesticide activity .

- Pyrrolopyridine vs. Pyridopyrazine : The pyrrolopyridine derivative (MW 445.42) incorporates iodine, enabling applications in radiolabeling or halogen bonding. The pyridopyrazine compound (MW 387.42) features a fluorophenyl group, enhancing electron-withdrawing effects for kinase inhibition .

Substituent Effects

- Branched Alkyl Groups : The N-(2-methylpropyl) group in the target compound and isocarbamid increases lipophilicity compared to the isopropyl group in the pyridopyrazine inhibitor. This difference impacts membrane permeability and target binding .

- Methoxy vs. Halogen Substituents : The 2-methoxy group in the target compound improves solubility relative to the 3-iodo substituent in the pyrrolopyridine analogue. Halogens like iodine add steric bulk and influence electrophilic reactivity .

Biologische Aktivität

2-Methoxy-N-(2-methylpropyl)pyridin-4-amine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a methoxy group at the 2-position and a 2-methylpropyl substituent attached to the nitrogen atom of the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions, making it a subject of interest for pharmacological studies.

Biological Activities

Research indicates that 2-methoxy-N-(2-methylpropyl)pyridin-4-amine exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing efficacy against various bacterial strains.

- Antiviral Effects : Preliminary studies suggest possible antiviral activity, although specific mechanisms remain to be elucidated.

- Anticancer Potential : The compound's interaction with specific enzymes or receptors may lead to therapeutic effects in cancer treatment.

The biological activity of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The methoxy group enhances binding affinity, while the N-(2-methylpropyl) substituent contributes to selectivity. These interactions can modulate enzymatic activities, influencing various biochemical pathways.

Research Findings and Case Studies

A review of recent literature reveals significant insights into the biological activity of this compound:

- Ligand Binding Studies : Investigations have shown that 2-methoxy-N-(2-methylpropyl)pyridin-4-amine acts as a ligand in biochemical assays, potentially influencing receptor activity and downstream signaling pathways.

- In Vitro Assays : In vitro studies demonstrate that the compound inhibits specific phospholipases, suggesting its role in modulating lipid metabolism . The IC50 values observed indicate potent inhibition at low concentrations, highlighting its potential therapeutic applications.

- Pharmacological Profiles : The compound has been explored for its pharmacological properties, with studies indicating promising results in animal models for conditions such as inflammation and cancer .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-(2-methylpropyl)pyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of pyridine derivatives often involves alkylation or amination steps. For example, analogous compounds (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution using NaH in THF or Et₂O, with yields ranging from 31% to 81% depending on the leaving group and solvent . Key factors include:

- Base selection : NaH enhances deprotonation efficiency in non-polar solvents.

- Temperature control : Room temperature minimizes side reactions in sensitive steps.

- Purification : Silica gel chromatography or recrystallization improves purity .

Yield optimization may require iterative adjustments to molar ratios and reaction time.

Q. How is structural validation of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine performed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For related compounds (e.g., 4-methylpyridin-2-amine derivatives):

- ¹H NMR : Chemical shifts (δ 6.5–8.0 ppm for aromatic protons) and splitting patterns confirm substitution patterns. Coupling constants (e.g., J = 8 Hz for adjacent protons) verify regiochemistry .

- ¹⁹F NMR : Used for fluorinated analogs to confirm fluorine position and purity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 138.17 for C₇H₁₀N₂O) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity across different batches of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine?

- Methodological Answer : Contradictions in data often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., incomplete deprotection in analogs like compound 33 ).

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches .

Q. What is the impact of fluorine substitution on the bioactivity and physicochemical properties of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine analogs?

- Lipophilicity : Measure logP values to assess membrane permeability.

- Metabolic stability : Fluorine reduces oxidative metabolism, enhancing half-life (test via microsomal assays).

- Target binding : Use molecular docking to compare interactions (e.g., fluorine’s electronegativity improves hydrogen bonding in enzyme active sites) .

Q. How can computational methods accelerate the design of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine derivatives with enhanced stability?

- Methodological Answer :

- Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict feasible synthetic routes and transition states .

- Degradation modeling : Molecular dynamics simulations identify hydrolytically labile bonds (e.g., methoxy groups in acidic conditions) .

- Stability assays : Pair computational predictions with accelerated stability testing (40°C/75% RH for 4 weeks) to validate shelf-life .

Q. What methodologies are recommended for assessing the biological activity of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Use inducible nitric oxide synthase (iNOS) inhibition protocols, as seen in pyridine analogs (IC₅₀ determination via Griess reagent) .

- Dose-response curves : Fit data to Hill equations to quantify efficacy/potency.

- Selectivity profiling : Test against related enzymes (e.g., COX-2) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.